N-(3-bromophenyl)-2-(2-cycloheptylidenehydrazino)-2-oxoacetamide
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Overview
Description
BCHHA , is a complex organic compound with a fascinating structure. Let’s break it down:
N-(3-bromophenyl): This part of the molecule contains a bromine-substituted phenyl ring.
2-(2-cycloheptylidenehydrazino): Here, we have a cycloheptylidenehydrazino group attached to the phenyl ring.
2-oxoacetamide: The oxoacetamide moiety completes the structure.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for BCHHA, but one common method involves the condensation of 3-bromobenzaldehyde with cycloheptanone hydrazone. The reaction proceeds under acidic conditions, resulting in the formation of BCHHA.
Industrial Production: While BCHHA is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.
Chemical Reactions Analysis
BCHHA participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, transforming functional groups within the molecule.
Reduction: Can be reduced to form different derivatives.
Substitution: The bromine atom in the phenyl ring is susceptible to substitution reactions.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.
Major Products: The major products depend on the specific reaction conditions and reagents used. For instance:
- Oxidation may yield an oxoacetamide derivative.
- Reduction could lead to a hydrazine derivative.
- Substitution might replace the bromine with another functional group.
Scientific Research Applications
BCHHA finds applications in diverse fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties.
Industry: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism of BCHHA’s effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate its detailed mode of action.
Comparison with Similar Compounds
BCHHA’s uniqueness lies in its hybrid structure, combining a phenyl ring, hydrazino group, and oxoacetamide. Similar compounds include hydrazones, oxoacetamides, and brominated phenyl derivatives.
Properties
Molecular Formula |
C15H18BrN3O2 |
---|---|
Molecular Weight |
352.23 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-(cycloheptylideneamino)oxamide |
InChI |
InChI=1S/C15H18BrN3O2/c16-11-6-5-9-13(10-11)17-14(20)15(21)19-18-12-7-3-1-2-4-8-12/h5-6,9-10H,1-4,7-8H2,(H,17,20)(H,19,21) |
InChI Key |
VUJSRHIOQVEEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)C(=O)NC2=CC(=CC=C2)Br)CC1 |
Origin of Product |
United States |
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